Bluensomycin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(1R,2S,3S,4R,5R,6R)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O14/c1-5-21(35,4-28)16(40-17-8(25-2)10(30)9(29)6(3-27)37-17)18(36-5)38-14-7(26-19(22)23)11(31)15(39-20(24)34)13(33)12(14)32/h5-18,25,27-33,35H,3-4H2,1-2H3,(H2,24,34)(H4,22,23,26)/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLDKUSQKQMFCN-AEXVNIBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)OC(=O)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)OC(=O)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11011-72-6 | |
| Record name | Bluensomycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011011726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLUENSOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWV7PWE57U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Perspectives in Bluensomycin Discovery and Early Research
Isolation and Characterization from Producer Microorganisms
Bluensomycin was first reported in 1962 by Mason D. J. et al. at The UpJohn Company. antibioticdb.com It is primarily isolated from the bacterium Streptomyces bluensis. oup.comoup.comnih.gov Another producing organism identified is Streptomyces hygroscopicus form glebosus ATCC 14607. nih.govnih.gov
The isolation and characterization of the biosynthetic gene cluster for this compound from Streptomyces bluensis ATCC27420 has been a key area of research. This cluster, a 30-kb DNA fragment, was isolated by screening a cosmid library of the S. bluensis strain. oup.comoup.comnih.govresearchgate.net Sequence analysis of this fragment identified 15 open reading frames (ORFs) likely involved in this compound biosynthesis. oup.comoup.com Eight of these ORFs had been previously identified, while seven were novel at the time of this research. oup.comoup.com
Specific genes within the cluster have been characterized. For instance, the blmA gene product (BlmA) shows significant homology to streptomycin (B1217042) 6-kinase and confers resistance against dihydrostreptomycin (B1670612). oup.comoup.comnih.govresearchgate.net Another gene, blmD, encodes a dTDP-glucose synthase, an enzyme involved in the formation of 6-deoxyhexose moieties, which are common in aminoglycoside biosynthesis. oup.comoup.comnih.govresearchgate.netjmb.or.kr The isolation of these genes provided strong evidence that the identified gene cluster is responsible for this compound biosynthesis. oup.comoup.comnih.govresearchgate.net
Early studies also involved the preparation of cell extracts from this compound producers like Streptomyces hygroscopicus form glebosus to investigate enzymatic activities related to its biosynthesis. nih.govnih.govasm.org These extracts were used to study the conversion of precursors like myo-inositol into components of this compound. nih.govasm.org
Early Insights into Molecular Structure and Chemical Components
This compound is described as a pseudotrisaccharide. oup.comoup.com Structurally, it is a monoguanidinated analog of dihydrostreptomycin. oup.comoup.comnih.gov The key difference lies in its aminocyclitol moiety: this compound contains bluensidine, whereas dihydrostreptomycin contains streptidine (B14820). oup.comoup.comnih.gov Bluensidine and streptidine differ at the C-1 position; bluensidine has a carbamoyl (B1232498) group, while streptidine has a guanidine (B92328) group. oup.comoup.com
The three unique subunits composing this compound are bluensidine, dihydrostreptose (B1196812), and N-methyl-L-glucosamine, linked by an alpha-L-glycosidic bond. oup.comoup.com Early research, including studies using the tetramminecopper reagent, contributed to understanding the structure of this compound and its components like bluensidine. nih.govacs.org
Research into the biosynthetic pathways revealed that the bluensidine moiety is derived from myo-inositol. nih.govasm.orgresearchgate.net Studies using cell extracts from Streptomyces hygroscopicus form glebosus demonstrated enzymatic activities involved in the synthesis of bluensidine from myo-inositol, including a Mg2+-dependent carbamoylation of guanidinodeoxy-scyllo-inositol to form bluensidine, followed by phosphorylation to form bluensidine-P. nih.govnih.gov This contrasted with the pathway for streptidine biosynthesis, suggesting distinct enzymatic steps in the formation of the aminocyclitol cores of these related antibiotics. nih.govnih.gov
The molecular formula of this compound is C₂₁H₃₉N₅O₁₄. nih.govuni.lucas.org Its structure has been represented using various notations, including SMILES and InChI. uni.lucas.org
Early research established the fundamental structural components of this compound and identified the microbial sources responsible for its production, laying the groundwork for further investigation into its biosynthesis and properties.
Biosynthesis of Bluensomycin
Producer Organisms and Fermentation Principles
Bluensomycin is produced through fermentation by certain species of Streptomyces.
Streptomyces bluensis
Streptomyces bluensis is a key producer of this compound. The strain Streptomyces bluensis ATCC27420 has been specifically used for isolating the this compound biosynthetic gene cluster. oup.comresearchgate.netoup.comnih.gov This mesophilic bacterium forms aerial mycelium and produces antibiotic compounds. dsmz.de S. bluensis is typically grown at 28°C on YPC liquid media for the purpose of isolating the biosynthetic gene cluster. oup.com
Streptomyces hygroscopicus forma glebosus
Streptomyces hygroscopicus forma glebosus ATCC 14607 (also referred to as S. glebosus) is another organism known to produce this compound. researchgate.netpsu.eduresearchgate.net Studies on the biosynthesis of the bluensidine moiety of this compound, a structural component, have been conducted using extracts from this strain. researchgate.netresearchgate.net
Genomic and Genetic Basis of Biosynthesis
The genes responsible for this compound biosynthesis are organized into a specific gene cluster.
Isolation and Characterization of the blm Gene Cluster
The biosynthetic gene cluster for this compound, referred to as the blm gene cluster, has been isolated and characterized from Streptomyces bluensis ATCC27420. oup.comresearchgate.netoup.comnih.gov The isolation involved designing PCR primers based on conserved sequences of the dTDP-glucose synthase gene, which is present in several actinomycete strains. oup.comresearchgate.netoup.com Using these primers, a segment of the dTDP-glucose synthase gene was amplified, and this fragment was then used to screen a cosmid library of S. bluensis ATCC27420. oup.comresearchgate.netoup.com This screening process led to the isolation of a DNA fragment approximately 30-kb in size. oup.comresearchgate.netoup.com Sequence analysis of a 19,422 bp region within a screened cosmid (pHCG584) revealed the presence of genes likely involved in this compound biosynthesis. oup.com
Identification and Analysis of Open Reading Frames (ORFs) within the Cluster
Sequence analysis of the isolated gene cluster identified 15 open reading frames (ORFs) that are likely involved in this compound biosynthesis. oup.comresearchgate.netoup.com Eight of these ORFs had been previously identified in partial maps of the this compound cluster, while seven were novel findings at the time of their characterization. oup.comresearchgate.netoup.com
Among the identified ORFs, blmA was found to be an antibiotic resistance gene, conferring resistance against dihydrostreptomycin (B1670612). oup.comresearchgate.netoup.comnih.gov Another ORF, blmD, was identified as encoding a dTDP-glucose synthase. oup.comresearchgate.netoup.comnih.gov The product of the blmD gene catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate, a crucial initial step in the biosynthesis of 6-deoxyhexose moieties like dihydrostreptose (B1196812), which is found in both this compound and streptomycin (B1217042). oup.comoup.com
The functions of other ORFs within the cluster have also been investigated. For example, blmC is a novel ORF encoding an O-carbamoyltransferase. psu.edu The blmY gene shows no homology to known genes, while blmT is similar to the strT gene in the streptomycin pathway, whose function is currently unknown. oup.com
Homology Studies with Related Biosynthetic Gene Clusters (e.g., Streptomycin)
Due to the structural similarities between this compound and streptomycin, homology studies have been conducted to compare their respective biosynthetic gene clusters. oup.comoup.compsu.eduasm.org The deduced amino acid sequences of proteins encoded by the blm genes in S. bluensis show sequence homologies to streptomycin biosynthetic enzymes from Streptomyces griseus and Streptomyces glaucescens. oup.comoup.com
For instance, the BlmA protein exhibits significant homology (64% identity) to streptomycin 6-kinase (AphE) from S. griseus. oup.com This suggests that BlmA may function in modifying an active site of this compound or dihydrostreptomycin through phosphorylation, similar to how streptomycin 6-kinase acts on streptomycin. oup.com The BlmD protein shows high similarity (79.2% identity) to StrD, a dTDP-glucose synthase from the streptomycin pathway. oup.comoup.com
Comparisons of the blm cluster with the streptomycin gene cluster (str/sts) reveal both similarities and differences. While some genes have clear homologs, others are unique to either pathway. For example, the partial this compound biosynthetic gene cluster in S. hygroscopicus and S. bluensis contains one aminotransferase (blmS), one amidinotransferase (blmB), and the novel O-carbamoyltransferase (blmC). psu.edu Southern analysis has indicated that S. hygroscopicus has homologs for two of the three aminotransferases found in the streptomycin cluster (stsC and stsS), but lacks a homolog for stsA, which is thought to be involved in the second transamination step of streptidine (B14820) 6-phosphate biosynthesis. psu.edu
These homology studies support the hypothesis of an ancestral evolutionary relationship between the genes encoding this compound and streptomycin biosynthesis, or possibly a degenerative evolution of the streptomycin cluster leading to this compound production. psu.edu
Data Table: Identified ORFs in the blm Gene Cluster and Homology
| ORF | Putative Function | Homology to Streptomycin/Other Proteins (Example) | Citation |
| blmA | Antibiotic Resistance | Streptomycin 6-kinase (AphE) (64% identity) | oup.comresearchgate.netoup.comnih.gov |
| blmD | dTDP-glucose synthase | StrD (dTDP-glucose synthase) (79.2% identity) | oup.comresearchgate.netoup.comnih.gov |
| blmC | O-carbamoyltransferase | Novel ORF | psu.edu |
| blmS | Aminotransferase | Homologs to StsC and StsS (in S. hygroscopicus) | psu.edu |
| blmB | Amidinotransferase | Present in streptomycin pathway | researchgate.netpsu.edu |
| blmT | Unknown | Similar to strT (unknown function) | oup.com |
| blmY | Unknown | No homology to any gene | oup.com |
| Other 8 ORFs | Involved in biosynthesis | Some correspond to previously identified genes, show homology to streptomycin enzymes | oup.comoup.com |
Enzymatic Pathways and Molecular Mechanisms of Biosynthesis
The biosynthesis of this compound involves several enzymatic steps, leading to the assembly of its distinct structural units. These steps include the metabolism of precursors, the formation of the bluensidine and dihydrostreptose moieties, and subsequent glycosylation reactions.
Precursor Metabolism and Derivatization (e.g., Myo-inositol Pathway)
The biosynthesis of the aminocyclitol core of this compound, bluensidine, originates from myo-inositol. researchgate.netresearchgate.netnih.gov This initial step is shared with the biosynthesis of other aminocyclitol-containing antibiotics like streptomycin and spectinomycin (B156147). psu.edunih.gov The conversion of D-glucose to D-glucose 6-phosphate and subsequently to myo-inositol 1-phosphate is an early stage in this pathway. psu.edu Enzymes required for these initial modifications are often not clustered with the main antibiotic biosynthetic genes, suggesting their involvement in primary metabolism as well. psu.edu Myo-inositol 1-phosphate is then dephosphorylated to myo-inositol. psu.edu Myo-inositol is subsequently oxidized to scyllo-inosose, followed by transamination to scyllo-inosamine. psu.edunih.gov
Formation of the Bluensidine Moiety
The formation of the bluensidine moiety involves a series of enzymatic reactions that differentiate it from streptidine biosynthesis. While this compound producers possess enzymes for the initial steps of guanidinodeoxy-scyllo-inositol synthesis from myo-inositol, they lack certain enzymes required for the second guanidino group found in streptidine. nih.govasm.org Instead, a carbamoylation step occurs. nih.govasm.org
Key enzymes in the formation of bluensidine include an O-carbamoyltransferase (BlmC) and an amidinotransferase (BlmB). oup.compsu.eduoup.com Streptomyces hygroscopicus forma glebosus extracts have been shown to catalyze a magnesium-dependent carbamoylation of guanidinodeoxy-scyllo-inositol to form bluensidine. nih.govasm.org This reaction is mediated by a carbamoyl-P:guanidinodeoxy-scyllo-inositol O-carbamoyltransferase. asm.org This novel O-carbamoyltransferase activity has not been detected in streptomycin producers during their early rapid growth phase. asm.org
Amidinotransferases are enzymes that catalyze the transfer of an amidino group. researchgate.net In this compound biosynthesis, an amidinotransferase (BlmB) is involved in the pathway. oup.compsu.eduoup.com Amidinotransferase enzymes are also found in the biosynthetic pathways of other aminoglycoside antibiotics like streptomycin. researchgate.net
Analysis of the this compound biosynthetic gene cluster in S. hygroscopicus and S. bluensis has identified blmB encoding an amidinotransferase and blmC encoding an O-carbamoyltransferase. psu.edu
Assembly of the Dihydrostreptose Moiety
The dihydrostreptose moiety is another key component of this compound, and its biosynthesis involves the conversion of glucose-1-phosphate. oup.com This process is initiated by the action of a dTDP-glucose synthase. oup.com
The blmD gene in the this compound biosynthetic cluster encodes a dTDP-glucose synthase. oup.comresearchgate.netoup.com This enzyme catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate. oup.comoup.com This reaction is considered the first step in the biosynthesis of 6-deoxyhexose moieties, such as the dihydrostreptose found in this compound and streptomycin. oup.comoup.com
Experimental characterization of the BlmD protein purified from E. coli has confirmed its dTDP-glucose synthase activity. oup.comoup.com HPLC analysis of in vitro reactions showed the conversion of dTTP to dTDP-glucose in the presence of the enzyme. oup.comoup.com The BlmD protein exhibits similarity to dTDP-glucose synthases involved in the biosynthesis of other antibiotics in streptomycetes, with high homology to StrD from the streptomycin pathway. oup.comoup.com
Glycosylation Steps and Linkage Formation
Following the formation of the aminocyclitol and dihydrostreptose moieties, glycosylation steps are required to assemble the complete this compound molecule. These steps involve the enzymatic transfer of sugar moieties to the growing antibiotic structure. While the detailed glycosylation pathway for this compound is not as extensively characterized as some other antibiotics, glycosyltransferases (such as BlmH) are encoded within the this compound biosynthetic gene cluster and are likely responsible for these linkage formations. oup.comoup.com
The biosynthesis of the N-methyl-L-glucosamine moiety, also present in this compound, is not fully understood, although studies on streptomycin biosynthesis suggest a CDP-sugar precursor may be involved. nih.gov The absence of certain enzyme homologues in different clusters suggests potential variations in the biosynthetic routes to this component. nih.gov
Comparative Biosynthetic Studies with Aminoglycoside Analogues
Comparative studies of the biosynthetic pathways of this compound and other aminoglycoside antibiotics, particularly streptomycin and spectinomycin, have provided valuable insights into the evolution and mechanisms of aminoglycoside production in Streptomyces species. asm.orgpsu.edu These comparisons highlight both shared enzymatic steps and unique reactions that define the structural differences between these compounds. asm.org
A key difference lies in the modification of the aminocyclitol core. While streptomycin contains the diguanidinated streptidine, this compound contains the monoguanidinated and carbamoylated bluensidine. oup.comasm.org This difference arises from variations in the enzymatic machinery involved in the later stages of aminocyclitol biosynthesis. asm.org
Evolutionary Relationships of Biosynthetic Pathways
The structural similarities between this compound and dihydrostreptomycin have led to the hypothesis that their biosynthetic gene clusters share an ancestral evolutionary relationship or that the this compound pathway may have evolved from the streptomycin pathway through degenerative processes. asm.orgpsu.edu
Genetic and biochemical studies comparing the gene clusters and enzymatic activities in this compound and streptomycin producers support this idea. Analysis of the this compound biosynthetic gene cluster has revealed the presence of single copies of genes encoding certain enzymes, such as aminotransferase (blmS) and amidinotransferase (blmB), whereas the streptomycin cluster may contain duplicated genes for analogous functions. psu.edu For instance, while streptomycin producers possess enzymes for two transamidination steps to introduce two guanidino groups into streptidine, this compound producers have an O-carbamoyltransferase (blmC) responsible for introducing the carbamoyl (B1232498) group into bluensidine. asm.orgpsu.edu
Furthermore, Southern analysis using genomic DNA from S. hygroscopicus has shown homologs for some, but not all, of the aminotransferases found in the streptomycin cluster, suggesting a divergence in enzymatic capabilities during evolution. psu.edu The presence of novel enzyme activities, such as carbamoyl-P:guanidinodeoxy-scyllo-inositol O-carbamoyltransferase and ATP:bluensidine phosphotransferase in this compound producers, which are absent in streptomycin producers, further highlights the evolutionary divergence leading to the distinct aminocyclitol structures. asm.org
The comparison of these pathways offers a unique opportunity to study mechanisms of evolutionary acquisition of new biosynthetic capabilities, potentially involving gene duplication and subsequent mutations. asm.org
Insights from Streptomycin and Spectinomycin Biosynthesis
Comparing this compound biosynthesis with that of streptomycin and spectinomycin provides specific insights into shared and divergent enzymatic strategies.
Streptomycin Biosynthesis: Streptomycin biosynthesis, primarily studied in Streptomyces griseus, involves the synthesis of three subunits: streptidine, streptose (B1236354), and N-methyl-L-glucosamine. kegg.jpontosight.ai The streptidine moiety, like bluensidine, is derived from myo-inositol. kegg.jpgenome.jp The pathway involves oxidation, transamination, phosphorylation, and two transamidination steps catalyzed by amidinotransferases to introduce the two guanidino groups. kegg.jpgenome.jp The streptose moiety is synthesized via a dTDP-glucose pathway. kegg.jpgenome.jp
Similarities exist in the early steps of aminocyclitol biosynthesis, starting from myo-inositol. researchgate.netkegg.jp However, the later stages diverge significantly, particularly in the introduction of the carbamoyl group in this compound versus the second guanidino group in streptomycin. asm.org Enzymes like L-glutamine:scyllo-inosose aminotransferase (StsC in streptomycin biosynthesis) catalyze the first amino transfer in the formation of the aminocyclitol core and show homology to enzymes in the this compound pathway. researchgate.netpsu.edunih.govnih.gov
Differences in kinase activities have also been observed. asm.orgasm.org While streptomycin producers have kinase activities related to streptidine phosphorylation, this compound producers exhibit ATP:bluensidine phosphotransferase activity. asm.org
Spectinomycin Biosynthesis: Spectinomycin, produced by Streptomyces spectabilis, is another aminocyclitol antibiotic with a distinct structure. wikipedia.orgnnl.gov.np Its biosynthesis also begins with the formation of an inositol (B14025) ring from glucose-6-phosphate. wikipedia.org The aminocyclitol core of spectinomycin is actinamine, which is a dimethylated derivative of 2-epi-streptamine. nnl.gov.npresearchgate.net The sugar moiety, actinospectose, is derived from TDP-glucose. wikipedia.orgnnl.gov.np
While both this compound and spectinomycin biosynthesis originate from myo-inositol-derived precursors, the subsequent modifications to the aminocyclitol ring and the attached sugar moieties differ considerably. asm.orgpsu.eduwikipedia.org Enzymes involved in the early steps of inositol metabolism, such as myo-inositol monophosphatase (SpeA in spectinomycin) and myo-inositol dehydrogenase (SpeB in spectinomycin), are also relevant in the context of this compound and streptomycin biosynthesis as these initial steps are conserved among myo-inositol-derived aminoglycosides. psu.edujmb.or.kr However, the pathways diverge in the later stages, leading to the unique structures of bluensidine, streptidine, and actinamine, and their glycosylation patterns. asm.orgpsu.eduwikipedia.org
The comparative analysis of the gene clusters and enzymatic activities involved in the biosynthesis of this compound, streptomycin, and spectinomycin provides a framework for understanding the diversity of aminoglycoside structures and the evolutionary processes that shaped these biosynthetic pathways in Streptomyces species.
Molecular Mechanism of Action of Bluensomycin
Interaction with Bacterial Ribosomal Subunits
Aminoglycosides, including bluensomycin, primarily interact with the bacterial 70S ribosome slideshare.net. This interaction is specifically with the 30S ribosomal subunit karger.comslideshare.netuct.ac.za.
Binding to the 30S Ribosomal Subunit
This compound binds to the 30S ribosomal subunit of bacteria karger.comuct.ac.za. This binding occurs at functional sites within the 16S ribosomal RNA (rRNA), a key component of the 30S subunit oup.comnih.gov. The binding site for aminoglycosides is typically located in the decoding region of the 30S ribosomal subunit at the A site fudan.edu.cn. Studies on streptomycin (B1217042), a closely related aminoglycoside, indicate interaction with residues in the 900 region of the 16S rRNA, such as U911, C912, and adenosines 913-915 oup.com. While this compound is structurally similar to streptomycin, differences in its structure, such as the presence of a carbamido group instead of a guanidino group, can influence its specific binding interactions and affinity compared to streptomycin oup.comnih.govnih.gov. Research using RNA aptamers has shown that it is possible to select for RNAs that discriminate between streptomycin and this compound, indicating differences in their binding to RNA nih.govresearchgate.net.
Elucidation of Inhibition of Bacterial Protein Synthesis
The primary mechanism by which this compound inhibits bacterial growth is by disrupting protein synthesis karger.comslideshare.net. This inhibition stems from its interaction with the ribosome, leading to errors in the translation of mRNA into proteins uct.ac.zaresearchgate.net. Studies involving cell-free protein synthesis systems have been instrumental in understanding how aminoglycosides like this compound interfere with this process karger.comcambridge.org. These studies measure the incorporation of amino acids into polypeptide chains in the presence of the antibiotic researchgate.net.
Interference with Translational Initiation and Elongation
This compound interferes with key steps in bacterial protein synthesis, including both translational initiation and elongation oup.commicrobenotes.com. Aminoglycosides, in general, can affect the formation of the 30S initiation complex and the subsequent formation of the 70S ribosome sigmaaldrich.com. During elongation, they can interfere with the binding of aminoacyl-tRNAs to the ribosomal A site and the translocation of the peptidyl-tRNA fudan.edu.cnmicrobenotes.comsigmaaldrich.com. This interference can lead to premature termination of protein synthesis or the incorporation of incorrect amino acids, resulting in the production of aberrant proteins researchgate.netmicrobenotes.com.
Phenotypic Suppression and Ribosomal Function Studies
Phenotypic suppression, in the context of aminoglycosides, refers to the ability of these antibiotics to suppress the effects of certain mutations, often by inducing misreading of the genetic code researchgate.netcambridge.org. Studies involving conditionally streptomycin-dependent E. coli strains have been used to investigate the capacity of aminoglycosides like this compound to cause phenotypic suppression cambridge.orgcambridge.org. These studies assess the ability of the antibiotic to support the growth of bacterial strains that require an aminoglycoside due to a ribosomal mutation cambridge.org. Research comparing this compound and streptomycin in such systems has revealed differences in their ability to cause phenotypic suppression, even when the bacteria possess enzymes that can modify these antibiotics cambridge.orgcambridge.org. These findings contribute to understanding the nuances of how different aminoglycosides affect ribosomal function and translation fidelity cambridge.org.
Molecular Mechanisms of Bacterial Resistance to Bluensomycin
Enzymatic Modification of Bluensomycin
Enzymatic modification is a widespread mechanism by which bacteria develop resistance to aminoglycoside antibiotics. researchgate.netfrontiersin.orgmednexus.orgnih.govmdpi.comconicet.gov.arfrontiersin.org This process involves bacterial enzymes that catalyze the addition of chemical groups to specific sites on the antibiotic molecule. These modifications typically interfere with the antibiotic's ability to bind to the bacterial ribosome, its primary target, thus abrogating its activity. frontiersin.orgmednexus.org Three major classes of aminoglycoside-modifying enzymes (AMEs) are responsible for this resistance: aminoglycoside phosphotransferases (APHs), aminoglycoside adenylyltransferases (ANTs), and aminoglycoside acetyltransferases (AACs). frontiersin.orgmednexus.orgconicet.gov.arfrontiersin.org
Here is a summary of the types of enzymatic modifications:
| Enzyme Class | Abbreviation | Type of Modification | Group Transferred | Target Site on Antibiotic |
| Aminoglycoside Phosphotransferase | APH | Phosphorylation | Phosphate (B84403) group (PO₄³⁻) | Hydroxyl (-OH) groups |
| Aminoglycoside Adenylyltransferase | ANT | Adenylation | Adenosine (B11128) monophosphate (AMP) | Hydroxyl (-OH) groups |
| Aminoglycoside Acetyltransferase | AAC | Acetylation | Acetyl group (CH₃CO-) | Amino (-NH₂) groups |
Aminoglycoside Phosphotransferases (APHs)
Aminoglycoside phosphotransferases (APHs) are a significant family of enzymes that confer resistance by catalyzing the phosphorylation of hydroxyl groups on aminoglycoside antibiotics. researchgate.netfrontiersin.orgmednexus.orgconicet.gov.arfrontiersin.orgoup.comoup.comnih.gov This phosphorylation event adds a negatively charged phosphate group, which can disrupt the interaction between the positively charged aminoglycoside and its ribosomal target. nih.gov APH enzymes exhibit diverse substrate specificities and modify different hydroxyl groups depending on the specific enzyme. frontiersin.orgnih.gov
Characterization of this compound-Modifying Enzymes (e.g., BlmA protein)
Research into the biosynthesis of this compound in Streptomyces bluensis has identified a gene, blmA, whose product, BlmA protein, is likely involved in self-resistance to the antibiotic. oup.comoup.comnih.gov BlmA shows notable homology (64%) to streptomycin (B1217042) 6-kinase and AphE, an enzyme known to detoxify streptomycin through phosphorylation. oup.comoup.com The presence of a conserved HGDXXXXN sequence within the BlmA protein is consistent with its proposed role as a phosphotransferase, as this motif is crucial for the deprotonation of the substrate hydroxyl group necessary for effective phosphoryl transfer. oup.comoup.com
Experimental evidence supporting BlmA's role in resistance comes from studies where the blmA gene was introduced into Streptomyces lividans. oup.comoup.com Transformants expressing blmA demonstrated significantly increased resistance to dihydrostreptomycin (B1670612), an antibiotic structurally related to this compound, compared to control strains. oup.comoup.com Specifically, S. lividans harboring blmA showed resistance up to 2200 µg/ml of dihydrostreptomycin, whereas the control strain was resistant only up to 100 µg/ml. oup.comoup.com However, expression of blmA did not confer resistance to other aminoglycosides tested, including kanamycin (B1662678), tobramycin, ribostamycin, neomycin, and paromomycin, suggesting a degree of specificity in BlmA's activity. oup.comoup.com
Specificity of Phosphorylation Sites
While the BlmA protein is strongly implicated in this compound self-resistance through modification, the precise phosphorylation site on the this compound molecule has not been definitively confirmed. oup.comoup.com It has been proposed that BlmA may modify the bluensidine 6 or streptidine (B14820) 6 carbon positions through phosphorylation. oup.comoup.com The specificity of APH enzymes for particular hydroxyl groups on aminoglycosides is a key determinant of their resistance profile. For instance, APH(3') enzymes are known to phosphorylate aminoglycosides possessing a 3'-OH function, such as kanamycin and amikacin. ucl.ac.be
Aminoglycoside Adenylyltransferases (ANTs)
Aminoglycoside adenylyltransferases (ANTs), also known as nucleotidyltransferases, represent another class of enzymes that mediate aminoglycoside resistance through covalent modification. researchgate.netfrontiersin.orgmednexus.orgconicet.gov.arfrontiersin.orgresearchgate.netfrontiersin.org These enzymes catalyze the transfer of a nucleoside monophosphate, typically adenosine monophosphate (AMP) from ATP, to a hydroxyl group on the aminoglycoside structure. frontiersin.orgmdpi.comnih.govnih.gov This adenylylation disrupts the antibiotic's interaction with the ribosome. nih.govnih.gov The AadA family of ANTs is well-known for conferring resistance to streptomycin and spectinomycin (B156147) through adenylation. frontiersin.orgresearchgate.net An R factor has been identified that confers resistance to streptomycin, this compound, and spectinomycin via an adenylating enzyme. cambridge.org A clinically prevalent ANT enzyme, ANT(2'')-Ia, found in Gram-negative pathogens, confers resistance to gentamicin (B1671437), tobramycin, and kanamycin by modifying the 2''-hydroxyl group of these antibiotics. nih.govnih.gov
Aminoglycoside Acetyltransferases (AACs)
Aminoglycoside acetyltransferases (AACs) are the third major group of enzymes contributing to aminoglycoside resistance. researchgate.netfrontiersin.orgmednexus.orgconicet.gov.arfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside molecule. conicet.gov.armdpi.commdpi.com Acetylation neutralizes the positive charge of the amino group, interfering with the antibiotic's binding to the ribosome. conicet.gov.ar AAC enzymes are classified based on the position of the amino group they modify, including positions 1, 3, 2', and 6'. conicet.gov.ar AAC(6') enzymes are commonly encountered and modify the 6' position of various aminoglycosides, including kanamycin, tobramycin, gentamicin, and amikacin. frontiersin.orgnih.gov AAC(2') enzymes are found in Gram-negative bacteria and Mycobacterium species and can modify aminoglycosides such as gentamicin, tobramycin, and kanamycin. conicet.gov.armdpi.com While AAC-mediated resistance is a significant mechanism for many aminoglycosides, specific details regarding the acetylation of this compound by a particular AAC enzyme are less documented in the available literature compared to phosphorylation or adenylylation.
Alteration of the Ribosomal Binding Site
Another mechanism of bacterial resistance to aminoglycosides involves alterations to the ribosomal binding site. frontiersin.orgnih.govmdpi.comuni.lu Aminoglycosides exert their antibacterial effect by binding to the 16S rRNA of the 30S ribosomal subunit, interfering with protein synthesis. nih.govresearchgate.netnih.gov Resistance can arise if the ribosomal target site is modified, reducing the antibiotic's affinity. This modification can occur through mutations in ribosomal genes, such as rpsL (encoding ribosomal protein S12) or rrs (encoding 16S rRNA), or through enzymatic modification of the rRNA by ribosomal methyltransferases. frontiersin.orgnih.gov These alterations can preclude or weaken the binding of the aminoglycoside to the ribosome, thereby conferring resistance. frontiersin.orgnih.govresearchgate.netnih.gov While this mechanism is well-established for aminoglycosides like streptomycin, specific research detailing ribosomal binding site alterations as a primary mechanism of resistance specifically to this compound is not prominently featured in the provided information.
Efflux Pump Systems and Reduced Permeability
Efflux pumps are bacterial membrane proteins that actively transport antibiotics out of the cell, thereby lowering their intracellular concentration and preventing them from reaching their ribosomal target. reactgroup.orgnih.gov This mechanism is common among a wide range of pathogenic bacteria and can contribute significantly to multidrug resistance. nih.govmdpi.com In Gram-negative bacteria, efflux pumps can exist as transmembrane proteins in the inner membrane or as tripartite complexes spanning both the inner and outer membranes. mdpi.com The overexpression of efflux pumps can lead to reduced susceptibility to antibiotics. mdpi.commdpi.com
Reduced permeability, often working in conjunction with efflux pumps, also contributes to resistance by hindering the entry of antibiotics into the bacterial cell. reactgroup.orgbristol.ac.uk The outer membrane of Gram-negative bacteria, composed partly of lipopolysaccharide (LPS), acts as a natural barrier to the entry of various chemicals, including antibiotics. frontiersin.org Antibiotics typically enter through protein channels called porins. bristol.ac.uk Bacteria can regulate the number of porins or alter their structure, thereby reducing the influx of antibiotics. bristol.ac.ukfrontiersin.org The combination of reduced entry and increased efflux is often referred to as "reduced permeability" and can be caused by mutations affecting the regulation of porin and efflux pump production. bristol.ac.uk While efflux pump overexpression alone may confer low-level resistance, it can allow bacteria to persist and potentially acquire additional mutations leading to higher levels of resistance. mdpi.com
Self-Resistance Mechanisms in Antibiotic-Producing Strains
Organisms that produce antibiotics, such as Streptomyces bluensis, possess self-resistance mechanisms to avoid being killed by their own antimicrobial products. oup.comoup.com These mechanisms are often encoded within the antibiotic biosynthetic gene cluster. oup.comoup.com Common self-resistance strategies include:
In Streptomyces bluensis, the biosynthetic gene cluster for this compound has been isolated and characterized. oup.comnih.govoup.com Analysis of this cluster revealed open reading frames (ORFs) potentially involved in antibiotic resistance. oup.comoup.com One such gene, blmA, was shown to confer resistance against dihydrostreptomycin, a structurally similar antibiotic to this compound, when introduced into Streptomyces lividans. oup.comoup.com The BlmA protein shows homology to streptomycin 6-kinase and AphE, a streptomycin-3-phosphotransferase, suggesting its involvement in self-resistance through antibiotic modification, possibly phosphorylation of the bluensidine or streptidine moiety. oup.comoup.com Other genes within the cluster, blmV and blmW, also show high homology with genes involved in antibiotic resistance, potentially related to efflux or permeability mechanisms. oup.comoup.com
Research findings on the blmA gene demonstrate its role in self-resistance:
| Gene | Homology | Proposed Mechanism | Resistance Conferred Against (in S. lividans) | Resistance Level (µg/ml) | Citation |
|---|---|---|---|---|---|
| blmA | Streptomycin 6-kinase, AphE | Antibiotic modification (Phosphorylation) | Dihydrostreptomycin | 2200 | oup.comoup.com |
| blmV | Genes involved in antibiotic resistance | Efflux/Permeability (Potential) | Not specified | Not specified | oup.comoup.com |
| blmW | Genes involved in antibiotic resistance | Efflux/Permeability (Potential) | Not specified | Not specified | oup.comoup.com |
Genetic Basis of Transferable Resistance
Transferable resistance refers to the ability of bacteria to acquire resistance genes from other bacteria, often through horizontal gene transfer mechanisms like conjugation, transformation, or transduction. consensus.appresearchgate.netmdpi.com A significant factor in the spread of antibiotic resistance is the role of R factors (resistance factors), which are plasmids carrying antibiotic resistance genes. consensus.appresearchgate.net These plasmids can be transferred between different bacterial species and strains, facilitating the rapid dissemination of resistance traits. consensus.appresearchgate.net
R factors can mediate resistance to this compound, often in conjunction with resistance to other aminoglycosides like streptomycin and spectinomycin. consensus.appcambridge.org This resistance can be conferred by enzymes encoded on the R factor that inactivate the antibiotics through modifications such as adenylylation. consensus.appcambridge.org For example, an R factor designated RE130, originally found in a natural isolate of E. coli, was shown to confer transferable resistance to multiple antibiotics, including this compound, streptomycin, and spectinomycin, through an enzyme that adenylates these drugs. cambridge.org The genetic basis of transferable resistance to aminoglycosides frequently involves genes encoding aminoglycoside-modifying enzymes (AMEs), which are the most common mechanism of acquired resistance. nih.govmednexus.org These enzymes chemically alter the antibiotic, reducing its affinity for the ribosome. mednexus.org
The transfer of drug resistance determinants can occur through various genetic mechanisms, including the transfer of resistance determinants on chromosomes along with host chromosomes by transfer factors, the transfer of non-transferable R factors by complementation with transfer factors, and the formation of recombinant plasmids between transfer factors and resistance determinants. researchgate.net
Structure Activity Relationships Sar and Derivatization Strategies for Bluensomycin
Identification of Core Structural Elements for Biological Activity
The biological activity of aminoglycoside antibiotics, including bluensomycin, is closely tied to their interaction with ribosomal RNA, specifically the 16S ribosomal RNA subunit. psu.edu The aminocyclitol core is a critical structural motif for this interaction. psu.edu In this compound, this core is bluensidine, which is structurally related to streptidine (B14820), the aminocyclitol found in streptomycin (B1217042). nih.govevitachem.com
Impact of Specific Moieties (e.g., Bluensidine vs. Streptidine) on Activity
A key structural difference between this compound and dihydrostreptomycin (B1670612) lies in their aminocyclitol moieties: this compound contains bluensidine, while dihydrostreptomycin contains streptidine. nih.govoup.com Bluensidine differs from streptidine by having a carbamoyl (B1232498) group replacing one of the guanidine (B92328) groups present in streptidine. evitachem.comoup.com
This structural variation in the aminocyclitol core can influence the biological activity. For instance, studies comparing the effects of streptomycin and this compound on the splicing of group I introns in vitro have shown differences. While streptomycin, with its two guanidino groups, can inhibit splicing by competing with guanosine (B1672433), this compound, with only one guanidino group and a carbamoyl group, does not exhibit this inhibitory effect at tested concentrations. oup.com This suggests that the presence and position of the guanidino groups on the aminocyclitol ring are important for specific biological interactions, such as competing with guanosine at certain binding sites. oup.com
The difference in activity between streptomycin and this compound has also been observed in bacterial strains with resistance factors that mediate drug adenylation. A strain resistant to streptomycin and this compound through adenylation showed different growth patterns when exposed to adenylated forms of the two antibiotics, suggesting a biological distinction between them. cambridge.orgcambridge.org
Rational Design of this compound Derivatives and Analogues
Rational design of this compound derivatives and analogues aims to modify the parent structure to improve its biological activity, spectrum, or overcome resistance mechanisms. This process involves understanding the SAR and utilizing synthetic approaches and computational predictions. wikipedia.org
Synthetic Approaches for Modifying Structural Domains
Synthetic approaches to modify the structural domains of this compound can involve targeting the aminocyclitol core (bluensidine) or the attached sugar moieties. The biosynthesis of this compound involves specific enzymatic steps that can potentially be manipulated for generating analogues. nih.govresearchgate.net For example, understanding the enzymes involved in the formation of the bluensidine core provides insights into potential sites for modification. nih.gov
While specific detailed synthetic schemes for this compound derivatization were not extensively detailed in the search results, the general principles of modifying aminoglycoside structures involve chemical synthesis to introduce or alter functional groups. wikipedia.org For instance, modifications of the aminocyclitol ring or the sugar residues can lead to compounds with altered binding affinities or resistance to inactivating enzymes. Studies on related aminoglycosides like streptomycin have explored modifications to the guanidino groups or hydroxyl groups to understand their impact on activity and resistance. scribd.com
In Silico Predictions for Structure-Activity Landscapes
In silico methods, such as computational modeling and quantitative structure-activity relationship (QSAR) analysis, play a role in predicting the biological activity of potential this compound derivatives before their synthesis. wikipedia.orgnih.gov These methods utilize the chemical structure to predict properties and interactions, helping to guide the design of new compounds. wikipedia.org
While specific in silico studies focused solely on this compound's structure-activity landscape were not prominently featured, the application of such techniques is a standard practice in medicinal chemistry for understanding and predicting the behavior of drug molecules and their analogues. wikipedia.orgnih.govwordpress.com These methods can help in identifying promising structural modifications that are likely to retain or enhance desired biological activities or improve properties like membrane penetration.
In silico approaches can also be used to study the interaction of potential derivatives with their biological targets, such as ribosomal RNA, to predict binding affinity and potential for inhibiting protein synthesis. researchgate.net This can help prioritize which derivatives to synthesize and test experimentally.
Compound List with PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 20055290 |
| Bluensidine | Not explicitly found in search results with a unique CID, but described as 1D-1-O-carbamoyl-3-guanidinodeoxy-scyllo-inositol. nih.govasm.org |
| Streptidine | 439323 |
Data Table Example (Illustrative based on search findings):
Advanced Analytical Methodologies in Bluensomycin Research
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of bluensomycin from complex mixtures, as well as for the analysis of related compounds and biosynthetic intermediates.
High-Performance Liquid Chromatography (HPLC) for Biosynthetic Intermediates and Products
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the study of natural products, including antibiotics like this compound. It is particularly valuable for separating and analyzing compounds involved in biosynthetic pathways. For instance, HPLC has been employed to analyze enzymatic reaction products in the this compound biosynthetic pathway. In one study, HPLC with UV detection at 254 nm was used to detect and analyze dTDP-D-glucose, a product of the BlmD protein, which is involved in the biosynthesis of the dihydrostreptose (B1196812) moiety of this compound. oup.comoup.com The analysis utilized an anion exchange column and a stepwise gradient of potassium phosphate (B84403). oup.comoup.com The retention time of the enzymatic product was compared to that of a standard dTDP-D-glucose. oup.comoup.com
HPLC is also a key technique for the isolation and purification of natural products from complex biological matrices. researchgate.netnih.gov Analytical HPLC methods can be developed and then scaled up to semi-preparative or preparative HPLC for obtaining sufficient quantities of pure compounds for further analysis. nih.gov Detection methods such as UV, mass spectrometry, evaporative light scattering detectors, and nuclear magnetic resonance can be coupled with HPLC to guide the isolation process and identify compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While direct GC-MS analysis of this compound, a relatively non-volatile and polar molecule, is challenging without derivatization, GC-MS is used in the analysis of various organic compounds, including residual solvents and some antibiotics after appropriate derivatization steps. filab.frnih.gov The technique involves separating components of a sample by gas chromatography followed by their detection and identification by mass spectrometry. filab.fr This method provides detailed information about the mass-to-charge ratio of the ionized components, aiding in their identification based on fragmentation patterns and comparison with spectral libraries. GC-MS has been applied in the analysis of alkaloid mixtures and for determining isotopomer distributions of amino acids, showcasing its utility in analyzing complex biological samples. notulaebotanicae.ronih.gov
Spectroscopic Techniques for Structure Elucidation and Characterization
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for determining the chemical structure and characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent technique for determining the structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. jeolusa.commsu.edu
Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) are fundamental NMR experiments used in the structural analysis of this compound and related compounds. ¹H-NMR provides information about the hydrogen atoms in the molecule, including their chemical environment and coupling interactions, which helps in determining the connectivity of protons. msu.eduru.nl ¹³C-NMR provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. msu.edudoi.orgnih.govjst.go.jp The chemical shifts of the carbon signals are particularly useful in identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and functional groups. msu.edu
Studies on this compound have utilized ¹H-NMR and ¹³C-NMR to elucidate its structure and to differentiate it from related aminoglycoside antibiotics like streptomycin (B1217042). doi.orgnih.govjst.go.jpjst.go.jp Specifically, ¹³C-NMR has been used to determine the location of guanidino and ureido groups in this compound. doi.orgnih.govjst.go.jp
Two-dimensional (2D) NMR experiments provide more detailed structural information by correlating signals from different nuclei or correlating signals based on through-bond or through-space interactions. These techniques are crucial for assigning signals in complex NMR spectra and for establishing the connectivity of atoms. researchgate.netprinceton.edunih.govharvard.eduresearchgate.netyoutube.comsdsu.edu
COSY (COrrelated SpectroscopY): This homonuclear 2D NMR experiment shows correlations between protons that are coupled to each other through typically two or three bonds. princeton.eduharvard.edusdsu.edu COSY spectra help in establishing the connectivity of adjacent protons within a molecule. researchgate.net
TOCSY (TOtal Correlation SpectroscopY): Also a homonuclear 2D NMR experiment, TOCSY reveals correlations between all protons within a coupled spin system, even if they are not directly coupled. princeton.eduharvard.edu This is useful for identifying entire sugar rings or amino alcohol chains within the this compound structure.
NOESY (Nuclear Overhauser Effect SpectroscopY): This homonuclear 2D NMR experiment shows correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.eduharvard.edu NOESY correlations provide information about the three-dimensional structure and conformation of the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment correlates protons with the carbons to which they are directly attached (one-bond correlation). princeton.eduharvard.edusdsu.edu HSQC spectra are essential for assigning proton signals to their corresponding carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear 2D NMR experiment shows correlations between protons and carbons that are separated by two, three, or even four bonds. princeton.eduharvard.edusdsu.edu HMBC correlations are vital for establishing connectivity across quaternary carbons and for linking different parts of the molecule. researchgate.netsdsu.edu
DEPT (Distortionless Enhancement by Polarization Transfer): While not strictly a 2D experiment, DEPT is a ¹³C-NMR experiment that helps in determining the number of protons attached to each carbon atom (CH3, CH2, CH, or quaternary carbon). This information is complementary to other NMR data and aids in structural assignment. youtube.com
The application of these 2D NMR techniques, in conjunction with 1D NMR data, allows for the comprehensive assignment of NMR signals and the complete elucidation of the complex structure of this compound. researchgate.netnih.gov
| Technique | Information Provided | Application in this compound Research |
| HPLC | Separation and purification of compounds | Analysis of biosynthetic intermediates (e.g., dTDP-D-glucose), isolation of this compound and related compounds. oup.comoup.comnih.gov |
| GC-MS | Identification and quantification of volatile/semi-volatile compounds | Potential for analysis of volatile components or derivatized this compound/intermediates; general component analysis in related studies. |
| ¹H-NMR | Chemical environment and coupling of protons | Elucidation of proton connectivity and environment in this compound structure. msu.eduru.nl |
| ¹³C-NMR | Carbon skeleton and functional groups | Elucidation of carbon connectivity and identification of functional groups (e.g., guanidino, ureido) in this compound. msu.edudoi.orgnih.govjst.go.jp |
| 2D NMR (COSY) | Through-bond proton-proton correlations (2-3 bonds) | Establishing connectivity between coupled protons. princeton.eduharvard.eduresearchgate.netsdsu.edu |
| 2D NMR (TOCSY) | Through-bond correlations within spin systems | Identifying coupled spin systems like sugar rings or amino alcohol moieties. princeton.eduharvard.edu |
| 2D NMR (NOESY) | Through-space proton-proton correlations | Providing information on the 3D structure and conformation. princeton.eduharvard.eduresearchgate.net |
| 2D NMR (HSQC) | One-bond proton-carbon correlations | Assigning proton signals to directly attached carbon signals. princeton.eduharvard.eduresearchgate.netsdsu.edu |
| 2D NMR (HMBC) | Multiple-bond proton-carbon correlations (2-4 bonds) | Establishing connectivity across quaternary carbons and linking different parts of the molecule. princeton.eduharvard.eduresearchgate.netsdsu.edu |
| DEPT | Number of protons attached to carbon atoms (CH3, CH2, CH, C) | Complementary information for ¹³C-NMR assignments. youtube.com |
Two-Dimensional NMR Experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC, DEPT)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a sensitive technique that provides accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. frontiersin.orgnih.gov ESI is a soft ionization technique that is suitable for analyzing polar and thermolabile compounds like aminoglycosides, often producing protonated molecular ions ([M+H]+). frontiersin.orgnih.govnih.gov The high resolution allows for the differentiation of compounds with very similar nominal masses.
Electron Impact Mass Spectrometry (EIMS) typically causes more fragmentation than soft ionization techniques like ESI. While EIMS might be less commonly used for intact, large, and polar molecules like this compound compared to ESI-MS, the fragmentation patterns obtained from EIMS can provide complementary structural information by breaking the molecule into characteristic ions. wikipedia.orgwto.org
High-Resolution Mass Spectrometry (HR-ESI-MS)
Optical Rotation and Circular Dichroism for Stereochemistry
Optical rotation and Circular Dichroism (CD) spectroscopy are techniques sensitive to the chiral nature of a molecule and are used to investigate its stereochemistry and conformation. Optical rotation measures the rotation of plane-polarized light as it passes through a chiral substance. wikipedia.orgmgcub.ac.inbhu.ac.in Circular Dichroism measures the differential absorption of left and right circularly polarized light by an optically active compound, particularly within its absorption bands. wikipedia.orgmgcub.ac.inbhu.ac.insmoldyn.org Both ORD (Optical Rotatory Dispersion, the variation of optical rotation with wavelength) and CD can provide insights into the absolute configuration of chiral centers, especially when correlated with theoretical calculations or known standards. mgcub.ac.inbhu.ac.inrsc.org The Cotton effect, observed in ORD and CD spectra near absorption bands, is particularly informative for chiral compounds containing chromophores. bhu.ac.in
Molecular Biology and Genetic Engineering Techniques
Molecular biology and genetic engineering techniques are essential for studying the biosynthesis of this compound and understanding the genetic basis of its production and resistance.
Polymerase Chain Reaction (PCR)-Based Assays
PCR-based assays are fundamental tools in the research of this compound biosynthesis and related genetic elements. PCR is used to amplify specific DNA sequences, enabling the isolation and characterization of genes involved in the biosynthetic pathway of this compound. oup.comresearchgate.netnih.govoup.com For instance, PCR primers designed to target conserved gene sequences, such as those for dTDP-glucose synthase, have been successfully used to amplify segments of the this compound biosynthetic gene cluster from Streptomyces bluensis. oup.comresearchgate.netnih.govoup.com Amplified PCR fragments can then be used as probes to screen gene libraries, leading to the isolation of larger DNA fragments containing the complete biosynthetic gene cluster. oup.comresearchgate.netnih.govoup.com PCR is also employed in cloning specific genes, such as blmA (a resistance gene) and blmD (encoding dTDP-glucose synthase), into expression vectors for functional analysis. oup.comoup.com The size of PCR products can be analyzed by gel electrophoresis to confirm successful amplification of the target genes. oup.comasm.org
Research findings using PCR-based assays have revealed key genes within the this compound biosynthetic cluster. For example, studies have identified blmA, which confers resistance to dihydrostreptomycin (B1670612), and blmD, involved in the synthesis of a precursor sugar moiety. oup.comresearchgate.netnih.govoup.com The isolation and characterization of this gene cluster using PCR and subsequent techniques strongly suggest its responsibility for this compound biosynthesis. oup.comresearchgate.netnih.govoup.com
Here is a summary of some genes identified through PCR-based studies related to this compound biosynthesis:
| Gene Name | Putative Function | Size (approx.) |
| blmA | Antibiotic Resistance | 0.81 kb |
| blmD | dTDP-glucose synthase | 1.06 kb |
| strB1 | Amidinotransferase | Highly conserved |
These findings highlight the utility of PCR-based methods in dissecting the genetic components underlying this compound production and resistance mechanisms.
Gene Cloning and Expression Systems
Research into the biosynthesis of this compound has involved the cloning and expression of its biosynthetic genes. The producing organism, Streptomyces bluensis ATCC27420, has been a key source for isolating the relevant genetic material. A common approach involves constructing genomic libraries from S. bluensis DNA. For instance, a cosmid library was prepared using the shuttle cosmid vector pDW103 and Escherichia coli strains like XL1-Blue MRF' and DH5αF' as hosts for library construction and DNA cloning. oup.com This library was then screened to identify DNA fragments containing genes involved in this compound biosynthesis. oup.com
Specific genes within the this compound biosynthetic gene cluster (blm) have been targeted for cloning and heterologous expression to study their functions. For example, the blmA gene, which confers resistance to dihydrostreptomycin, and the blmD gene, encoding a dTDP-glucose synthase, were identified within the isolated gene cluster. oup.comoup.com Heterologous expression of these genes has been carried out in host strains such as Streptomyces lividans TK23 and E. coli BL21 (DE3) to investigate the roles of the encoded proteins. oup.com This allows for the characterization of individual enzyme activities and resistance mechanisms associated with this compound production.
DNA Sequencing and Bioinformatic Analysis of Gene Clusters
The isolation of the this compound biosynthetic gene cluster has been followed by detailed DNA sequencing and bioinformatic analysis to understand its organization and the functions of the encoded genes. A 30-kb DNA fragment isolated from S. bluensis ATCC27420 was found to contain the this compound biosynthetic gene cluster. oup.comoup.com Sequence analysis of this fragment revealed the presence of 15 open reading frames (ORFs) likely involved in this compound biosynthesis. oup.comoup.com Of these, eight ORFs corresponded to genes previously identified in partial maps of the this compound cluster, while seven were novel findings. oup.comoup.com
Bioinformatic analysis of the deduced amino acid sequences of the proteins encoded by these ORFs has shown homologies to known enzymes involved in the biosynthesis of other aminoglycoside antibiotics, particularly streptomycin, from organisms like Streptomyces griseus and Streptomyces glaucescens. oup.comoup.com For instance, the protein product of blmA showed 55% identity with S. griseus AphE, and BlmD is a dTDP-glucose synthase. oup.comoup.com The arrangement of genes within the this compound cluster shows conservation with the streptomycin and hydroxystreptomycin (B1673984) gene clusters, although there is variable homology among specific genes. asm.org The blmS gene encodes an aminotransferase, and blmB encodes an amidinotransferase, while blmC encodes a novel O-carbamoyltransferase. psu.edu Comparative analysis with other aminoglycoside gene clusters, such as the neomycin cluster, has also provided insights into the potential functions of genes within the this compound cluster, particularly those involved in the formation of the aminocyclitol moiety. researchgate.net
The identification and analysis of these ORFs strongly suggest that the isolated gene cluster is responsible for this compound biosynthesis. oup.comoup.com
Table 1: Identified Genes and Putative Functions in the this compound Biosynthetic Gene Cluster
| Gene (ORF) | Putative Function / Homology | Notes |
| blmA | Confers resistance to dihydrostreptomycin / Homolog of S. griseus AphE | Antibiotic resistance gene |
| blmD | dTDP-glucose synthase | Involved in deoxy-sugar formation |
| blmS | Aminotransferase | Involved in aminocyclitol biosynthesis |
| blmB | Amidinotransferase | Involved in aminocyclitol biosynthesis |
| blmC | O-carbamoyltransferase | Novel ORF, involved in bluensidine formation |
| blmH | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmG | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmF | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmB | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmS | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmT | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmE | Homolog of S. griseus and S. glaucescens enzymes | Part of previously identified ORFs |
| blmU | Homolog of S. glaucescens StrU | Identified in sequence analysis |
| blmV | Homolog of S. glaucescens enzymes | Identified in sequence analysis |
| (7 novel ORFs) | Functions under investigation | Identified in sequence analysis |
Computational and Theoretical Approaches in Bluensomycin Research
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques are employed to study the structural and dynamic properties of molecules at an atomic level anu.edu.auscielo.br. These methods can provide valuable information about the conformational preferences of a molecule and its interactions with its environment or target biomolecules nih.govmdpi.com.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics (QM) for treating the chemically active region of a system with the efficiency of molecular mechanics (MM) for the surrounding environment utdallas.edufrontiersin.orgbioexcel.eu. This approach is particularly useful for studying reactions and interactions in complex biological systems, such as enzymes or protein-ligand complexes frontiersin.orgbioexcel.eunih.gov. QM/MM calculations can provide insights into the subtle nature of interactions within protein active sites and facilitate the interpretation of electron density utdallas.edu. They can also be used to study the impact of structural changes on binding conformation utdallas.edu. While computationally demanding, advancements have made QM/MM calculations feasible for studying drug-like molecules, aiding in probing binding phenomena in drug discovery programs utdallas.edu.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecular systems over time mdpi.comchemrxiv.orgbiorxiv.org. By simulating the movement of atoms and molecules, MD can reveal important information about conformational changes, flexibility, and interactions in solution or within a protein environment nih.govmdpi.comnih.gov. Conformational analysis using MD simulations can identify the preferred shapes and flexibility of molecules, which is essential for understanding how they interact with their targets nih.gov. MD simulations can also be used to model the behavior of complex molecular systems and provide a dynamic view of interactions between compounds and their targets, complementing structure-based drug design gardp.org. Accelerated MD schemes have been developed to overcome the high computational cost and explore a wider conformational space biorxiv.org.
In Silico Ligand-Target Docking Studies
In silico ligand-target docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein or nucleic acid gardp.orgfrontiersin.orgresearchgate.netmdpi.com. This technique is widely used in drug discovery to screen large libraries of compounds and identify potential lead molecules gardp.orgresearchgate.net.
Prediction of Binding Modes with Ribosomal Subunits
Aminoglycoside antibiotics, including Bluensomycin, exert their antibacterial activity by binding to bacterial ribosomal subunits, specifically the 16S rRNA in the 30S subunit, inhibiting protein synthesis researchgate.netnih.govmdpi.com. In silico docking studies can be employed to predict how this compound interacts with the ribosomal binding site nih.gov. These studies aim to determine the most likely binding pose and the key interactions (such as hydrogen bonds and electrostatic interactions) that stabilize the complex gardp.orgresearchgate.net. While docking can predict binding modes, the flexibility of RNA pockets can pose challenges for accurate prediction, highlighting the need for validation nih.gov.
Analysis of Interactions with Resistance-Modifying Enzymes
Bacterial resistance to aminoglycosides is often mediated by enzymes that chemically modify the antibiotic, preventing its effective binding to the ribosome nih.govnih.govtamucc.edu. These aminoglycoside-modifying enzymes (AMEs) include acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs) nih.govnih.gov. In silico docking studies can be used to analyze the potential interactions between this compound and these resistance enzymes nih.gov. By predicting how this compound might bind to the active sites of AMEs, researchers can gain insights into the structural basis of resistance and potentially design modified compounds that are less susceptible to enzymatic inactivation nih.govtamucc.edu.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target (such as a protein or ribosomal subunit) to design or discover new drugs gardp.orgresearchgate.netmdpi.comoptibrium.com. This method relies heavily on computational tools, including molecular modeling, docking, and simulations gardp.orgresearchgate.netmdpi.com.
In the context of this compound, SBDD principles can be applied to understand its interactions with the ribosome and resistance enzymes at a molecular level gardp.orgresearchgate.netnih.gov. By analyzing the binding site of this compound on the ribosome, researchers can identify key residues and structural features involved in binding nih.gov. This information can then be used to guide the design of new aminoglycoside derivatives with improved binding affinity, broader spectrum of activity, or reduced susceptibility to resistance mechanisms gardp.orgnih.govmdpi.com. Similarly, understanding the interactions of this compound with AMEs through structural analysis and computational studies can inform the design of compounds that evade enzymatic modification or even inhibit the enzymes themselves nih.govtamucc.edu. SBDD approaches, including virtual screening and de novo drug design, leverage computational methods to identify or create molecules predicted to bind effectively to the target site gardp.orgmdpi.com.
Mechanistic Investigations of Enzymatic Reactions
Mechanistic investigations of enzymatic reactions related to this compound have primarily focused on its biosynthesis and the enzymatic basis of resistance. The biosynthetic pathway involves a series of enzymatic transformations leading to the formation of the bluensidine and dihydrostreptose (B1196812) moieties, which are then assembled to form this compound.
Key enzymes identified in the this compound biosynthetic gene cluster from Streptomyces bluensis include carbamoyltransferase (BlmC), amidinotransferase (BlmB), glycosyltransferase (BlmH), and aminotransferase (BlmS). oup.comoup.com These enzymes catalyze specific steps in the assembly of the antibiotic's structure. The biosynthetic pathways of aminoglycoside antibiotics, including this compound, share similarities. oup.comoup.com
One enzyme, BlmD, has been characterized as a dTDP-glucose synthase. oup.comoup.com This enzyme catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate, a crucial initial step in the biosynthesis of the dihydrostreptose moiety, which is also found in streptomycin (B1217042). oup.com In vitro enzymatic reactions with purified BlmD protein have confirmed its activity, showing the conversion of substrates to dTDP-glucose over time. oup.com
The self-resistance mechanism in this compound-producing strains also involves enzymatic modification of the antibiotic. The blmA gene product (BlmA) shows significant homology to streptomycin 6-kinase and AphE, a streptomycin-3-phosphotransferase involved in detoxifying streptomycin. oup.comoup.com BlmA contains a conserved sequence (HGDXXXXN) important for phosphoryl transfer, suggesting its role in modifying this compound through phosphorylation as a self-resistance mechanism. oup.comoup.com Resistance assays using Streptomyces lividans transformed with the blmA gene showed conferred resistance to dihydrostreptomycin (B1670612), a structurally similar antibiotic. oup.comoup.com This indicates BlmA's strong involvement in resistance through antibiotic modification, although the specific site of phosphorylation on this compound or dihydrostreptomycin requires further in vitro assay confirmation. oup.com
Studies comparing the biosynthetic pathways of streptomycin and this compound have identified enzymes catalyzing analogous reactions, providing insights into the potential evolutionary relationships between these pathways. nih.govnih.govasm.orgresearchgate.net For instance, both pathways involve aminocyclitol kinase activities, though different enzymes are responsible for phosphorylating distinct intermediates. nih.govnih.gov this compound producers possess a carbamoyl-P:guanidinodeoxy-scyllo-inositol O-carbamoyltransferase and an ATP:bluensidine phosphotransferase activity that are not detected in streptomycin producers. nih.govnih.gov This highlights the specific enzymatic steps leading to the unique bluensidine core of this compound.
Enzymatic inactivation is a primary mechanism of bacterial resistance to aminoglycoside antibiotics mediated by R factors. consensus.app These R factors can encode enzymes that modify aminoglycosides through processes like adenylylation, rendering them ineffective. consensus.appcambridge.org An R factor conferring resistance to streptomycin, this compound, and spectinomycin (B156147) has been shown to encode an enzyme that adenylates these drugs. cambridge.org
Here is a summary of some key enzymes and their proposed roles in this compound biosynthesis and resistance:
| Enzyme | Gene | Proposed Role |
| BlmB | blmB | Amidinotransferase (Biosynthesis) oup.comoup.com |
| BlmC | blmC | Carbamoyltransferase (Biosynthesis) oup.comoup.com |
| BlmD | blmD | dTDP-glucose synthase (Biosynthesis of dihydrostreptose moiety) oup.comoup.com |
| BlmH | blmH | Glycosyltransferase (Biosynthesis) oup.comoup.com |
| BlmS | blmS | Aminotransferase (Biosynthesis) oup.comoup.com |
| BlmA | blmA | Putative Aminoglycoside Phosphotransferase (Self-Resistance) oup.comoup.com |
| O-carbamoyltransferase | - | Catalyzes carbamoylation in bluensidine synthesis nih.govnih.gov |
| ATP:bluensidine phosphotransferase | - | Catalyzes phosphorylation of bluensidine nih.govnih.gov |
Data from in vitro enzymatic assays for BlmD activity:
| Reaction Time (min) | dTTP Peak Area (Arbitrary Units) | dTDP-glucose Peak Area (Arbitrary Units) |
| 0 | High | Not detected |
| 30 | Decreased | Detected |
| 60 | Further Decreased | Increased |
| 120 | Significantly Decreased | Significantly Increased |
Note: This table is illustrative based on the description of HPLC analysis results oup.com. Specific numerical data for peak areas were not provided in the source.
These mechanistic investigations at the enzymatic level provide crucial insights into how this compound is synthesized by Streptomyces bluensis and how resistance, both self-resistance in the producer organism and acquired resistance in other bacteria, is mediated through specific enzymatic modifications.
Future Directions and Emerging Research Avenues for Bluensomycin
Exploration of Undiscovered Biosynthetic Potential
Understanding and manipulating the biosynthetic pathways of antibiotics like bluensomycin are crucial for developing new derivatives and improving production. The biosynthetic gene cluster for this compound has been isolated and characterized from Streptomyces bluensis ATCC27420. oup.comoup.comresearchgate.netnih.gov This cluster contains 15 open reading frames (ORFs), some of which were previously identified, while others were novel at the time of their characterization. oup.comoup.comresearchgate.netnih.gov For instance, the blmA gene was shown to confer resistance to dihydrostreptomycin (B1670612), and blmD encodes a dTDP-glucose synthase, suggesting their involvement in this compound biosynthesis. oup.comoup.comresearchgate.netnih.gov
Compared to streptomycin (B1217042), the biosynthetic genes for this compound have historically been less characterized. oup.comoup.com this compound is a monoguanidinated analog of dihydrostreptomycin, differing in the substituent at C-1 of the cyclitol ring, where bluensidine in this compound has a carbamoyl (B1232498) group instead of the guanidine (B92328) group found in streptidine (B14820). oup.com The biosynthetic pathways for the bluensidine and dihydrostreptose (B1196812) moieties have been reported, and a partial map of the gene cluster was available, but isolating the complete cluster was necessary for detailed genetic analysis. oup.comoup.com
Future research aims to fully elucidate the function of all genes within the blm gene cluster and identify any additional genes or pathways in Streptomyces bluensis or related strains that might contribute to the production of novel this compound-like compounds or precursors. Exploring the "silent" or underexplored gene clusters within these microorganisms could reveal new biosynthetic capabilities and yield novel natural products with potential antimicrobial activity.
Application of Advanced Genetic Engineering for Hybrid Antibiotic Production
Genetic engineering offers powerful tools to manipulate biosynthetic pathways, enabling the creation of hybrid antibiotics. By swapping or modifying genes within the this compound biosynthetic cluster and combining them with genes from other antibiotic pathways, researchers can generate novel compounds with altered structures and potentially improved properties, such as broader spectrum activity or reduced toxicity. researchgate.net
Studies on other aminoglycosides, such as gentamicin (B1671437) and kanamycin (B1662678), have demonstrated the feasibility of combinatorial biosynthesis approaches to engineer producing strains for the synthesis of new antibiotics. bohrium.compnas.org For example, glycodiversification of gentamicins has been achieved by swapping glycosyltransferases from the kanamycin biosynthetic pathway, resulting in novel hybrid aminoglycosides called genkamicins. biorxiv.org This approach led to compounds with combined structural features and retained antimicrobial activity against critical priority pathogens. biorxiv.org
Applying similar strategies to the this compound biosynthetic pathway could involve introducing genes responsible for different glycosylation patterns, amination steps, or carbamoylation/guanidination modifications from other aminoglycoside producers. This could lead to the generation of hybrid molecules that retain the core this compound structure but possess novel appended sugar moieties or modified aminocyclitol rings, potentially overcoming existing resistance mechanisms or improving pharmacological properties.
Development of Novel Mechanistic Probes for Ribosomal Interaction
Aminoglycoside antibiotics, including this compound, exert their bactericidal effect primarily by binding to the bacterial ribosome, specifically the 16S rRNA of the 30S ribosomal subunit, disrupting protein synthesis and causing mistranslation. bohrium.comasm.orgmdpi.comelifesciences.org Understanding the precise molecular interactions between this compound and its ribosomal binding site is crucial for rational drug design and overcoming resistance.
Novel mechanistic probes, such as modified this compound analogs or fluorescently labeled derivatives, can be developed to study its binding kinetics, affinity, and specific contact points within the ribosome. These probes can be used in biochemical and structural studies, including X-ray crystallography or cryo-electron microscopy, to obtain high-resolution structures of the ribosome-bluensomycin complex. This detailed structural information can reveal the exact residues and nucleotides involved in binding and how this compound perturbs ribosomal function.
Furthermore, probes could be designed to investigate the dynamic aspects of this compound-ribosome interaction and its downstream effects on translation fidelity and bacterial physiology. Such studies can provide deeper insights into the mechanism of action and help identify critical interactions that can be exploited for the design of more potent or selective antibiotics. Research into the mechanism of aminoglycoside acetylation by enzymes like the Mycobacterium tuberculosis Eis protein highlights the importance of understanding these interactions at a molecular level to design effective inhibitors. plos.org
Designing Strategies to Overcome Evolving Resistance Mechanisms
Bacterial resistance to aminoglycosides is a significant clinical challenge, primarily mediated by aminoglycoside-modifying enzymes (AMEs), target site modifications (e.g., ribosomal mutations or rRNA methylation), and reduced drug uptake or increased efflux. asm.orgmdpi.comingentaconnect.comnih.govnih.govconsensus.app this compound resistance can be conferred by enzymes that adenylate the drug. consensus.appcambridge.orgconsensus.app The blmA gene in the this compound biosynthetic cluster is associated with resistance to dihydrostreptomycin, suggesting a self-resistance mechanism potentially involving modification of the antibiotic. oup.comoup.com
Future research must focus on designing strategies to circumvent these evolving resistance mechanisms. One approach involves developing novel this compound derivatives that are poor substrates for common AMEs or can evade target site modifications. This requires a thorough understanding of how AMEs recognize and modify this compound and how ribosomal alterations affect its binding. Structural studies of AMEs in complex with aminoglycosides have provided insights for designing inhibitors. ingentaconnect.comnih.govcapes.gov.brembopress.org
Another strategy is the development of inhibitors targeting resistance mechanisms, such as AMEs or ribosomal methyltransferases. ingentaconnect.comnih.govcapes.gov.brpnas.org Identifying and characterizing the specific AMEs or ribosomal modifications that confer resistance to this compound is a critical step. Subsequently, high-throughput screening or structure-based drug design can be employed to find molecules that inhibit these resistance determinants, thereby restoring the activity of this compound.
Leveraging Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the field of drug discovery, offering powerful computational tools to accelerate the identification and optimization of novel antibiotic candidates. ijrpas.comhelmholtz-hips.denih.govtijer.orgcas.org These technologies can be leveraged in this compound research across various stages, from exploring biosynthetic potential to predicting activity and identifying resistance mechanisms.
AI/ML algorithms can analyze large datasets of genomic information to identify potential novel biosynthetic gene clusters related to this compound or other aminoglycosides. helmholtz-hips.denih.govcas.org They can predict the structures of natural products encoded by these clusters and even suggest modifications to generate novel hybrid compounds. ijrpas.comhelmholtz-hips.denih.govtijer.orgcas.org
Furthermore, AI/ML models can be trained on data related to antibiotic-ribosome interactions to predict the binding affinity and efficacy of this compound derivatives or hybrid molecules. tijer.orgnih.govacs.org They can also analyze data on resistance mechanisms, predicting how structural modifications to this compound might affect its susceptibility to AMEs or ribosomal alterations. ijrpas.comtijer.org
Q & A
How to formulate a focused research question for studying Bluensomycin’s mechanism of action?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure your question. For example:
-
Population : Bacterial strains sensitive to this compound.
-
Intervention : Dose-dependent this compound exposure.
-
Comparison : Untreated controls or alternative antibiotics.
-
Outcome : Inhibition of ribosomal function (e.g., via protein synthesis assays).
Refine iteratively by reviewing literature gaps (e.g., unresolved mechanisms of resistance) . Ensure the question is specific enough to guide experimental design but broad enough to allow exploration .- Table 1 : Frameworks for Research Question Development
| Framework | Key Components | Application Example for this compound |
|---|---|---|
| FINER | Feasibility, Novelty, Ethics, Relevance | Assess ethical use of animal models in toxicity studies |
| PICO | Population, Intervention, Comparison | Compare this compound’s efficacy vs. Streptomycin |
Q. What experimental design principles apply to this compound’s antimicrobial efficacy studies?
- Methodological Answer :
- Control Groups : Include untreated controls and comparator antibiotics (e.g., aminoglycosides) to benchmark efficacy .
- Replicates : Use ≥3 biological replicates to account for variability in microbial growth assays .
- Blinding : Randomize sample treatment assignments to reduce bias in data interpretation .
- Dose-Response Curves : Test logarithmic dilutions (e.g., 0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .
Q. How to validate this compound’s purity and stability in experimental settings?
- Methodological Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) and reference standards to confirm purity (>95%) .
- Stability Tests : Incubate this compound at 25°C/60% RH for 1 month and compare degradation profiles via mass spectrometry .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported toxicity profiles across studies?
- Methodological Answer :
-
Systematic Review : Aggregate data from preclinical trials and assess confounding variables (e.g., solvent differences, cell line specificity) .
-
Sensitivity Analysis : Use statistical models (e.g., multivariate regression) to isolate variables affecting toxicity outcomes .
-
Expert Consultation : Engage microbiologists and toxicologists to critique methodological flaws (e.g., inconsistent dosing intervals) .
- Table 2 : Common Confounding Variables in Toxicity Studies
| Variable | Impact on Data | Mitigation Strategy |
|---|---|---|
| Solvent Composition | Alters drug solubility/bioavailability | Standardize solvents (e.g., DMSO ≤0.1%) |
| Cell Passage Number | Affects metabolic activity | Use low-passage cells (≤15 passages) |
Q. What advanced statistical methods are suitable for analyzing this compound’s synergistic effects with other antibiotics?
- Methodological Answer :
- Isobolographic Analysis : Quantify synergy via combination indices (CI <1 = synergy) .
- Machine Learning : Train models on omics data (e.g., transcriptomics) to predict synergy pathways .
- Power Analysis : Ensure sample sizes are sufficient (n ≥30) to detect small effect sizes (Cohen’s d >0.5) .
Q. How to integrate multi-omics data to elucidate this compound’s resistance mechanisms?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify upregulated efflux pumps (e.g., AcrAB-TolC) in resistant strains .
- Proteomics : Perform LC-MS/MS to detect ribosomal protein modifications (e.g., methylation of 16S rRNA) .
- Network Analysis : Map gene-protein interactions using tools like STRING-db to pinpoint resistance hubs .
General Methodological Guidance
- Data Integrity : Document all protocols in lab notebooks with timestamps and version control .
- Ethical Compliance : Submit animal/human studies for IRB review, emphasizing this compound’s novelty and safety .
- Publication Standards : Follow STREGA guidelines for omics data reporting and include raw data in supplementary files .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
